molecular formula C11H19NO6 B1675156 Lotaustralin CAS No. 534-67-8

Lotaustralin

Cat. No.: B1675156
CAS No.: 534-67-8
M. Wt: 261.27 g/mol
InChI Key: WEWBWVMTOYUPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Lotaustralin is a cyanogenic glucoside . Its primary targets are the enzymes that can hydrolyze it, particularly the enzyme linamarase . Linamarase is found in the cell wall of plants and is responsible for the hydrolysis of this compound .

Mode of Action

This compound interacts with its target, linamarase, through a process of hydrolysis . This interaction results in the formation of glucose and a precursor to the toxic compound hydrogen cyanide (HCN) . HCN is a widely known poison but is also considered as a gasotransmitter . It impacts cellular metabolism by modulation of the reactive oxygen species and reactive nitrogen species levels, and via modifications of proteins (S-cyanylation, oxidation) .

Biochemical Pathways

The biosynthetic pathway for this compound in plants like cassava involves several key intermediates . The enzyme system converting oxime into cyanohydrin has been identified, with CYP71E7 being a key player in this process . This enzyme converts 2-methylpropanal oxime and 2-methylbutanal oxime to the corresponding cyanohydrins, which dissociate into acetone and 2-butanone, respectively, and hydrogen cyanide .

Pharmacokinetics

It is known that this compound is soluble in water, which could potentially impact its bioavailability .

Result of Action

The hydrolysis of this compound by linamarase results in the formation of glucose and a precursor to hydrogen cyanide . Hydrogen cyanide can have toxic effects, particularly at high concentrations . It can inhibit the activity of several metalloenzymes and impact cellular metabolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression of the enzymes involved in its biosynthesis, such as CYP71E7, can vary depending on the specific cells in the plant and the stage of leaf development . This suggests that the production and action of this compound can be influenced by the plant’s environment and developmental stage.

Chemical Reactions Analysis

Types of Reactions: Lotaustralin undergoes hydrolysis by the enzyme linamarase to form glucose and a precursor to the toxic compound hydrogen cyanide . This reaction is a type of substitution reaction where the glucoside bond is cleaved.

Common Reagents and Conditions: The hydrolysis of this compound typically occurs under mild acidic or neutral conditions in the presence of the enzyme linamarase . The reaction can also be catalyzed by other glycosidases.

Major Products Formed: The major products formed from the hydrolysis of this compound are glucose and hydrogen cyanide . The hydrogen cyanide is a toxic compound that can have significant biological effects.

Properties

IUPAC Name

2-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-3-11(2,5-12)18-10-9(16)8(15)7(14)6(4-13)17-10/h6-10,13-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWBWVMTOYUPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lotaustralin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033865
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

534-67-8
Record name Lotaustralin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033865
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

139 °C
Record name Lotaustralin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033865
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lotaustralin
Reactant of Route 2
Lotaustralin
Reactant of Route 3
Lotaustralin
Reactant of Route 4
Lotaustralin
Reactant of Route 5
Lotaustralin
Reactant of Route 6
Lotaustralin
Customer
Q & A

Q1: How does lotaustralin contribute to plant defense mechanisms?

A1: this compound, upon hydrolysis by specific β-glucosidases, releases hydrogen cyanide (HCN). [, , , ] This rapid release of HCN acts as a deterrent against herbivores and deters feeding. [, , ]

Q2: Does the ratio of this compound to linamarin, another cyanogenic glucoside, influence plant defense?

A2: Research suggests that the ratio of this compound to linamarin can vary depending on plant species and even cultivars. [, , , ] This variation may impact the efficacy of defense against specific herbivores due to differences in their tolerance to these compounds.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C14H21NO6 and a molecular weight of 303.31 g/mol.

Q4: What spectroscopic data is available for characterizing this compound?

A4: this compound has been characterized using various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) [, , , , ], mass spectrometry [, , ], and infrared spectroscopy [, ].

Q5: How stable is this compound under different processing conditions?

A5: this compound, being water-soluble, is susceptible to degradation during processing techniques involving water, such as soaking and boiling. [] These methods are often employed to reduce cyanide levels in cassava for safe consumption. []

Q6: What enzymes are involved in the biosynthesis and hydrolysis of this compound?

A6: Cytochrome P450 enzymes, particularly those belonging to the CYP79 family, play a crucial role in the biosynthesis of this compound from the amino acid isoleucine. [, , , ] Hydrolysis of this compound, leading to HCN release, is catalyzed by specific β-glucosidases. [, , , , , ]

Q7: Have there been any computational studies on this compound?

A7: While detailed computational studies specifically focusing on this compound are limited in the provided research, comparative homology modeling has been used to understand the substrate specificity of β-glucosidases involved in this compound hydrolysis. [, ]

Q8: How does the structure of this compound relate to its biological activity?

A8: The presence of the nitrile group (-CN) in the structure of this compound is crucial for its ability to release HCN upon hydrolysis. [, , , ] Modification of this group would abolish its cyanogenic potential.

Q9: What strategies can be employed to enhance the stability of this compound in formulations?

A9: The provided research primarily focuses on this compound in its natural context within plants. Further research is needed to explore formulation strategies for enhancing its stability.

Q10: What are the safety concerns associated with this compound?

A10: this compound itself is not acutely toxic, but its breakdown product, HCN, is highly poisonous. [, , , , , ] Proper processing of cassava, a major source of this compound, is crucial to remove cyanide and ensure its safety for consumption. [, , ]

Q11: What analytical techniques are commonly used to quantify this compound?

A11: High-performance liquid chromatography (HPLC) [, , , ], often coupled with mass spectrometry [, , ], is widely used for quantifying this compound in plant material. Traditional methods like the picrate method are also employed. [, ]

Q12: What is the evolutionary significance of cyanogenesis in plants like cassava?

A12: Cyanogenesis, facilitated by compounds like this compound, is believed to have evolved as a defense mechanism in plants against herbivory. [, , , , ] This chemical defense provides a selective advantage, enabling these plants to thrive in specific ecological niches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.